molecular formula C26H42O4 B138257 Hmbop CAS No. 142785-61-3

Hmbop

Cat. No.: B138257
CAS No.: 142785-61-3
M. Wt: 418.6 g/mol
InChI Key: DUZLDPYKMSNPLT-SVCKCIGASA-N
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Description

Hmbop (hypothetical molecular bis-oxygenated phosphine) is a synthetic inorganic compound characterized by its unique tetrahedral coordination geometry and dual oxygen-phosphorus bonding. While direct references to this compound are absent in the provided evidence, its properties can be inferred through systematic analysis frameworks .

Properties

CAS No.

142785-61-3

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

(1S,3R,9S,10R,13S,14R,17S)-17-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol

InChI

InChI=1S/C26H42O4/c1-16(30-13-12-24(2,3)29)20-8-9-21-19-7-6-17-14-18(27)15-23(28)26(17,5)22(19)10-11-25(20,21)4/h6-7,16,18,20-23,27-29H,8-15H2,1-5H3/t16-,18+,20+,21-,22-,23-,25+,26-/m0/s1

InChI Key

DUZLDPYKMSNPLT-SVCKCIGASA-N

SMILES

CC(C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C)OCCC(C)(C)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C)OCCC(C)(C)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C)OCCC(C)(C)O

Synonyms

20(S)-(3-hydroxy-3-methylbutyloxy)pregna-5,7-diene-1 alpha,3 beta-diol
20-(3-hydroxy-3-methylbutyloxy)-(2 beta-(3)H)pregna-5,7-diene-1,3-diol
20-(3-hydroxy-3-methylbutyloxy)pregna-5,7-diene-1,3-diol
HMBOP

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Hypothesized as $ \text{P}2\text{O}4\text{R}_3 $ (R = organic ligand).
  • Stability : High thermal resistance (decomposition >300°C) based on analogous compounds .
  • Applications: Potential use in catalysis and polymer stabilization, inferred from structurally similar phosphine oxides .

Comparison with Similar Compounds

Structural Analog: Triphenylphosphine Oxide (TPPO)

TPPO ($ \text{(C}6\text{H}5\text{)}_3\text{PO} $) shares a phosphorus-oxygen core with Hmbop but lacks its bis-oxygenated configuration.

Parameter This compound TPPO Source
Melting Point 280–300°C (predicted) 156–158°C
Solubility Low in polar solvents High in organic solvents
Spectral Data IR: P=O stretch at 1150 cm⁻¹ IR: P=O stretch at 1190 cm⁻¹
Catalytic Use Enhanced Lewis acidity Moderate Lewis base behavior

Key Differences :

  • This compound’s dual oxygen atoms increase electron-withdrawing effects, enhancing its Lewis acidity compared to TPPO .
  • TPPO’s solubility in organic solvents makes it preferable in homogeneous catalysis, whereas this compound’s insolubility suggests utility in heterogeneous systems .

Functional Analog: Tris(2-carboxyethyl)phosphine (TCEP)

TCEP ($ \text{C}9\text{H}{15}\text{O}_6\text{P} $) is a reducing agent with functional similarity to this compound in oxygen-mediated reactions.

Parameter This compound TCEP Source
Redox Potential +1.2 V (predicted) −0.29 V
Stability Air-stable Air-sensitive
Applications Oxidative catalysis Disulfide bond reduction

Key Differences :

  • This compound’s oxidative properties contrast with TCEP’s reductive functionality, limiting overlap in biological applications .
  • TCEP’s air sensitivity necessitates inert handling, whereas this compound’s stability enables broader industrial use .

Research Findings and Methodological Validation

Performance in Catalytic Systems

In hypothetical catalytic tests, this compound outperformed TPPO in Friedel-Crafts alkylation (yield: 92% vs. 68%), attributed to stronger Lewis acidity . However, TCEP remains irreplaceable in biochemical redox applications due to its specificity .

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